molecular formula C9H13BrClN B6253173 2-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride CAS No. 215797-64-1

2-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B6253173
CAS No.: 215797-64-1
M. Wt: 250.6
InChI Key:
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Description

2-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H13BrClN It is a derivative of phenylethylamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 3-methylphenylethylamine. The process can be summarized as follows:

    Bromination: 3-methylphenylethylamine is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position of the phenyl ring.

    Formation of Hydrochloride Salt: The resulting 2-(4-bromo-3-methylphenyl)ethan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

    Oxidation Products: Imines or nitroso compounds.

    Reduction Products: Secondary amines or amides.

    Coupling Products: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

2-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenyl)ethan-1-amine hydrochloride
  • 1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride

Uniqueness

2-(4-bromo-3-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and development.

Properties

CAS No.

215797-64-1

Molecular Formula

C9H13BrClN

Molecular Weight

250.6

Purity

95

Origin of Product

United States

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